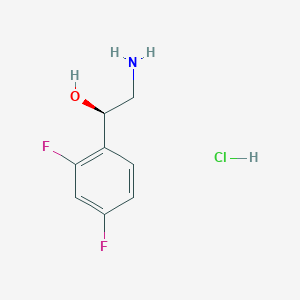
(1R)-2-Amino-1-(2,4-difluorophenyl)ethanol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1R)-2-Amino-1-(2,4-difluorophenyl)ethanol;hydrochloride” is a chemical compound with the molecular formula C8H10ClF2NO . It is also known as 2-(2,4-Difluorophenyl)ethanol .
Molecular Structure Analysis
The molecular structure of “(1R)-2-Amino-1-(2,4-difluorophenyl)ethanol;hydrochloride” consists of 8 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 2 fluorine atoms, and 1 nitrogen atom . The exact mass is 158.054321 .Physical And Chemical Properties Analysis
“(1R)-2-Amino-1-(2,4-difluorophenyl)ethanol;hydrochloride” has a density of 1.2±0.1 g/cm3 . Its boiling point is 206.5±25.0 °C at 760 mmHg . The flash point is 78.7±23.2 °C . The compound has a LogP value of 1.50, indicating its lipophilicity .Aplicaciones Científicas De Investigación
Chiral Synthesis and Biocatalysis
Chiral amino alcohols, including structures similar to (1R)-2-Amino-1-(2,4-difluorophenyl)ethanol;hydrochloride, are key intermediates in the synthesis of various pharmaceutical agents. For example, the development of an enzymatic process for the preparation of chiral alcohols like (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol showcases the importance of these compounds. This process utilizes a ketoreductase (KRED) for the transformation, highlighting the potential for green chemistry applications in industrial settings due to high enantioselectivity and productivity (Guo et al., 2017).
Asymmetric Reduction
Research on the efficient biocatalytic preparation of optically pure enantiomers of related compounds, such as (R)-1-[4-(Trifluoromethyl)phenyl]ethanol, demonstrates the utility of recombinant E. coli in asymmetric reduction. This method improves yield and enantioselectivity, which is crucial for the production of high-value chiral intermediates used in pharmaceuticals (Chen et al., 2019).
Enhancements in Bioreductive Production
Mutations in ketoreductase enzymes, such as ChKRED20, have shown significant improvements in the activity and stability for the bioreductive production of chiral alcohols like (1S)-2-chloro-1-(3, 4-difluorophenyl) ethanol. These findings underscore the potential for engineered enzymes in streamlining the production of chiral intermediates for drug synthesis, offering insights into how similar approaches could optimize the synthesis of (1R)-2-Amino-1-(2,4-difluorophenyl)ethanol;hydrochloride (Zhao et al., 2017).
Biotransformation for Chiral Synthesis
The application of biotransformation using microbial cells for the synthesis of chiral intermediates, such as (R)-2-Chloro-1-(2,4-dichlorophenyl) ethanol, provides a sustainable alternative to traditional chemical synthesis. The use of Acinetobacter sp. for high stereoselectivity in the reduction of related compounds illustrates the potential for microbial biocatalysis in producing chiral alcohols with applications in antifungal and other pharmaceutical agents (Miao et al., 2019).
Propiedades
IUPAC Name |
(1R)-2-amino-1-(2,4-difluorophenyl)ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO.ClH/c9-5-1-2-6(7(10)3-5)8(12)4-11;/h1-3,8,12H,4,11H2;1H/t8-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZAMYLBZAGZDDI-QRPNPIFTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(CN)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)F)[C@H](CN)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-2-Amino-1-(2,4-difluorophenyl)ethanol;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Methoxyphenyl)methyl]pyridine](/img/structure/B2712181.png)
![1-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethanone](/img/structure/B2712183.png)
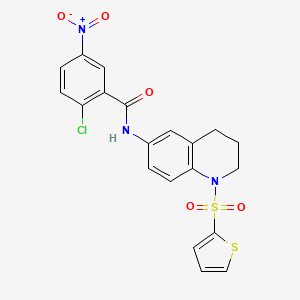
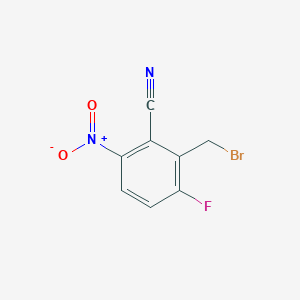
![1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-pyrazol-4-amine](/img/no-structure.png)
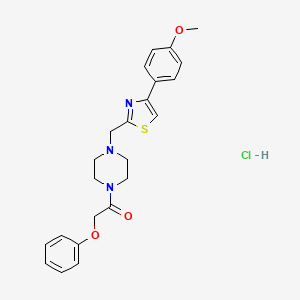
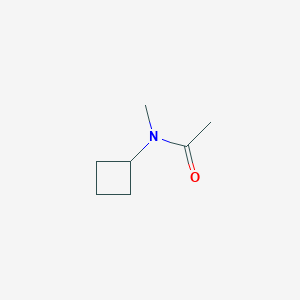
![N-(1-cyanocyclohexyl)-2-{[4-(trifluoromethoxy)phenyl]amino}acetamide](/img/structure/B2712190.png)
![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenyl)urea](/img/structure/B2712193.png)
![3-Methoxy-N-methyl-N-[[1-(1,2,4-oxadiazol-3-ylmethyl)piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2712195.png)
![1-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2712197.png)
![5-chloro-2-nitro-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2712202.png)
![7-(3-chloro-2-methylphenyl)-2-(2-chloro-6-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2712203.png)